4,4'-Dimethylbenzoin

描述

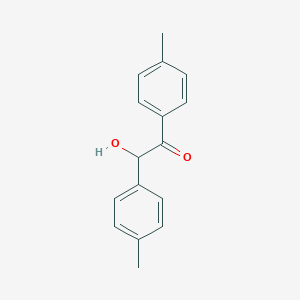

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSFWKNMLCZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-89-9 | |

| Record name | p-Toluoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Dimethylbenzoin

Classic and Modern Synthetic Approaches to 4,4'-Dimethylbenzoin

The primary route to this compound involves the self-condensation of p-tolualdehyde. wordpress.com This transformation can be achieved through several methodologies, each with its own set of advantages and optimizations.

Benzoin (B196080) Condensation Variants and Optimizations for this compound Synthesis

The classical benzoin condensation of p-tolualdehyde is typically catalyzed by cyanide ions, such as sodium or potassium cyanide. wordpress.comasianpubs.org This reaction is often carried out in an aqueous ethanolic solution. asianpubs.org The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of one p-tolualdehyde molecule. A subsequent proton transfer and rearrangement lead to an intermediate that then attacks a second molecule of p-tolualdehyde, ultimately yielding this compound after elimination of the cyanide catalyst. lscollege.ac.in

Optimizations of this classic procedure have focused on improving reaction conditions and yields. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent under ultrasound irradiation and an argon atmosphere has been shown to lead to rapid and high-yield synthesis of this compound at room temperature. asianpubs.org This method presents a greener alternative to traditional heating. asianpubs.org

Another approach involves the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst. scribd.com In the presence of a base, thiamine forms a thiazolium ylide, which functions as the active catalyst in a manner analogous to the cyanide ion. scribd.comsemanticscholar.org This method is considered a safer alternative to the use of toxic cyanides. scribd.com

| Catalyst | Solvent(s) | Conditions | Yield | Reference(s) |

| Potassium Cyanide | Aqueous Ethanol | Traditional Heating | - | wordpress.comasianpubs.org |

| Potassium Cyanide | DMSO | Ultrasound, Argon | High | asianpubs.org |

| Thiamine Hydrochloride | - | Base | - | scribd.com |

Catalytic Strategies in the Formation of this compound

Modern synthetic chemistry has seen the development of more sophisticated catalytic systems for benzoin-type reactions, which are applicable to the synthesis of this compound.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for benzoin condensations. chimicatechnoacta.rubeilstein-journals.orgresearchgate.net These catalysts are generated in situ from the deprotonation of azolium salts, such as those derived from thiazole (B1198619) or imidazole (B134444). semanticscholar.orgbeilstein-journals.org The active NHC catalyst adds to an aldehyde to form a key intermediate known as the Breslow intermediate, which facilitates the umpolung (polarity reversal) of the aldehyde's carbonyl group. mdpi.com This nucleophilic intermediate then attacks a second aldehyde molecule to form the α-hydroxy ketone product. chimicatechnoacta.ru

The use of simple 1-N-alkyl-3-methylimidazolium salts has been reported to efficiently promote the benzoin condensation of p-tolualdehyde to form this compound under mild conditions. wordpress.com The efficiency of NHC catalysis can be influenced by the structure of the NHC and the reaction medium. For example, NHC precatalysts with long aliphatic side chains have shown improved reactivity in aqueous media due to the formation of micelles. beilstein-journals.org

While direct transition metal-catalyzed synthesis of this compound from p-tolualdehyde is less common than NHC catalysis, transition metal complexes play a crucial role in related transformations. tcichemicals.com Transition metal catalysts, often featuring phosphorus ligands, are highly effective in a variety of cross-coupling reactions. tcichemicals.com In the broader context of aryloin synthesis, transition metal catalysis can be involved in synergistic catalytic systems, for example, by activating electrophiles towards addition by an enamine. princeton.edu While not a direct synthesis of this compound, these principles highlight the potential for developing novel transition metal-catalyzed routes.

Biocatalysis offers a green and highly selective alternative for the synthesis of benzoins. acs.org Enzymes such as benzaldehyde (B42025) lyase (BAL) and benzoylformate decarboxylase (BFD) can catalyze asymmetric benzoin condensations. researchgate.net BAL, which requires thiamine diphosphate (B83284) (ThDP) and Mg(II) ions as cofactors, can catalyze both the formation and cleavage of C-C bonds. dergipark.org.tr This has been utilized in trans-benzoin condensation reactions to produce unsymmetrical benzoin derivatives. dergipark.org.tr

Furthermore, the reduction of benzils (1,2-dicarbonyl compounds) to benzoins can be achieved with high enantioselectivity using various microorganisms. rsc.org For example, Talaromyces flavus has shown excellent pH-dependent selectivity for the conversion of benzil (B1666583) to either benzoin or hydrobenzoin. rsc.orgrsc.org Although this is a reductive approach starting from the corresponding benzil (4,4'-dimethylbenzil), it represents a viable biocatalytic pathway to chiral benzoins.

| Catalytic System | Key Features | Reference(s) |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic, umpolung of aldehyde reactivity, mild conditions. | wordpress.comchimicatechnoacta.rubeilstein-journals.orgresearchgate.net |

| Transition Metals | Often used in synergistic catalysis, potential for novel routes. | tcichemicals.comprinceton.edu |

| Enzymes (e.g., BAL) | High selectivity, green chemistry, can produce chiral products. | acs.orgresearchgate.netdergipark.org.tr |

Novel Synthetic Routes to this compound via Desoxybenzoin Precursors

While the direct condensation of p-tolualdehyde is the most common route, alternative strategies can be envisaged. One such conceptual pathway could involve the oxidation of a corresponding desoxybenzoin precursor. However, the more synthetically relevant transformation is the oxidation of this compound to 4,4'-dimethylbenzil (B181773), which can be achieved using reagents like alumina (B75360) in the presence of air. arkat-usa.org The reverse reaction, the reduction of 4,4'-dimethylbenzil, can be accomplished biocatalytically to yield this compound. rsc.org

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through the benzoin condensation of two molecules of p-tolualdehyde. This reaction is a classic example of umpolung (polarity reversal) catalysis, where the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophile. organic-chemistry.org The most common catalysts for this transformation are cyanide ions or N-heterocyclic carbenes (NHCs). organic-chemistry.orgasianpubs.orgeurjchem.com

Proposed Reaction Mechanisms for Benzoin Condensation Leading to this compound

The classical mechanism for the cyanide-catalyzed benzoin condensation, which can be applied to the formation of this compound from p-tolualdehyde, involves several key steps:

Nucleophilic attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule to form a cyanohydrin intermediate. organic-chemistry.orgucla.edu

Proton transfer and umpolung: A proton is abstracted from the former carbonyl carbon by a base, creating a carbanion. This step represents the crucial umpolung, as the carbon, now a nucleophile, is stabilized by the electron-withdrawing cyanide group. organic-chemistry.orgyoutube.com

Condensation: The newly formed carbanion attacks the carbonyl carbon of a second p-tolualdehyde molecule. oup.com

Catalyst regeneration: Subsequent proton transfers and the elimination of the cyanide ion regenerate the catalyst and yield the final product, this compound. youtube.com

N-heterocyclic carbenes (NHCs), such as those derived from thiazolium or triazolium salts, offer an alternative catalytic route. eurjchem.comrsc.org The mechanism is analogous to the cyanide-catalyzed pathway, with the NHC playing the role of the umpolung catalyst. The key intermediate in this process is the Breslow intermediate, which is an enaminol-like species. rsc.org

Role of Intermediates and Transition States in Reaction Pathways

The reaction pathway from reactants to products proceeds through one or more high-energy configurations known as transition states, and may involve the formation of more stable, yet transient, species called intermediates. masterorganicchemistry.comsolubilityofthings.com

Intermediates: In the context of this compound synthesis, the cyanohydrin and the Breslow intermediate are key reaction intermediates. organic-chemistry.orglibretexts.org These are species that exist at a local energy minimum along the reaction coordinate and are, in theory, isolable, though they are typically consumed in subsequent steps of the reaction. masterorganicchemistry.comlibretexts.org

Transition States: A transition state is a very short-lived, high-energy arrangement of atoms that occurs at the peak of an energy barrier in a reaction energy diagram. masterorganicchemistry.comsolubilityofthings.com It represents the point of maximum energy that must be overcome for the reaction to proceed and is characterized by partially formed and partially broken bonds. masterorganicchemistry.com For each step in the multi-step benzoin condensation, there is a corresponding transition state. For instance, the nucleophilic attack of the cyanide ion on p-tolualdehyde passes through a transition state where the carbon-cyanide bond is partially formed. libretexts.org Computational chemistry approaches, such as Density Functional Theory (DFT), can be used to model these transition states and elucidate the reaction mechanism and stereoselectivity. e3s-conferences.org

Kinetic and Thermodynamic Aspects of this compound Synthesis

The rate and efficiency of this compound synthesis are influenced by several factors, including the electronic nature of the substituents on the aromatic ring, the solvent used, and the reaction temperature and pressure.

The electronic properties of substituents on the aromatic aldehyde have a significant impact on the rate of benzoin condensation. asianpubs.org Electron-donating groups, such as the methyl groups in p-tolualdehyde, can influence the reaction rate. In a study on the air oxidation of various benzoins, it was observed that the oxidation of this compound was slower than that of benzoin itself. This was attributed to the +I (positive inductive) effect of the methyl groups, which can stabilize the enediolate anion intermediate, thereby retarding the rate of subsequent reaction steps. arkat-usa.orgumich.edu Conversely, electron-withdrawing groups can have the opposite effect. rsc.org

The choice of solvent can significantly affect the kinetics of the benzoin condensation. asianpubs.org For instance, in the air oxidation of benzoin, the reaction rate was found to increase in solvents with decreasing polarity, with less polar solvents like toluene (B28343) and dichloromethane (B109758) being more effective than more polar aprotic solvents like acetonitrile. Protic solvents such as methanol (B129727) were found to retard the reaction, likely due to the stabilization of the benzoin through hydrogen bonding. arkat-usa.org In the synthesis of 4,4'-dimethoxybenzoin, a related compound, dimethylformamide (DMF) and N-methylpyrrolidone have been used as effective solvents. google.com

Temperature is a critical parameter in the synthesis of this compound. Generally, increasing the reaction temperature increases the number of effective collisions between reactant molecules, leading to an accelerated reaction rate and potentially higher yields. academie-sciences.fr However, excessively high temperatures can lead to side reactions or decomposition of the product or catalyst. For the related synthesis of 4,4'-dimethoxybenzoin, reaction temperatures between 60 and 120 °C have been reported to be effective. google.com

Pressure can also influence reaction efficiency, particularly in gas-phase reactions or reactions involving gaseous reactants or products. In the synthesis of dimethyl ether, a process that can be catalyzed by heteropolyacids, increasing the reaction pressure was found to increase methanol conversion. nih.gov While direct studies on the effect of pressure on this compound synthesis are less common, it is a parameter that could be optimized to enhance reaction efficiency, especially in large-scale industrial processes.

Reactivity and Mechanistic Studies of 4,4 Dimethylbenzoin Transformations

Oxidation Reactions of 4,4'-Dimethylbenzoin

The oxidation of α-hydroxy ketones, such as this compound, to α-dicarbonyl compounds like 4,4'-Dimethylbenzil (B181773) is a significant transformation in organic synthesis. arkat-usa.org These resulting α-dicarbonyl compounds are valuable as photosensitive agents and as starting materials for synthesizing heterocyclic compounds. arkat-usa.org

Conversion to 4,4'-Dimethylbenzil: Methods and Mechanisms

The conversion of this compound to 4,4'-Dimethylbenzil can be achieved through several oxidative pathways, including aerobic oxidation and catalyst-mediated processes.

Aerobic oxidation presents an environmentally friendly method for converting benzoins to benzils. arkat-usa.orgresearchgate.net This process often utilizes air as the oxidant and can be facilitated by a catalyst. arkat-usa.orgresearchgate.net The reaction mechanism is believed to proceed through an anionic intermediate which then reacts with molecular oxygen to form the corresponding benzil (B1666583). arkat-usa.org The presence of electron-donating groups, such as the methyl groups in this compound, can influence the reaction rate. The +I (inductive) effect of the methyl groups can slow down the reaction by retarding the abstraction of a proton in the initial step of the proposed mechanism. arkat-usa.org

Alumina-Catalyzed Oxidation:

Commercially available aluminum oxide (alumina) serves as an effective and chemoselective heterogeneous catalyst for the air oxidation of benzoins to benzils. arkat-usa.orgresearchgate.net This method avoids the use of toxic and hazardous metal compounds, making it an environmentally acceptable process. arkat-usa.org The oxidation is performed heterogeneously within the micropores of the solid alumina (B75360). arkat-usa.orgresearchgate.net The reaction's efficiency can be influenced by the basicity of the alumina and the polarity of the solvent used. arkat-usa.org For this compound, the reaction time varies with the pH of the alumina, with more basic alumina generally leading to faster reactions. arkat-usa.org

Table 1: Aerobic Oxidation of this compound with Alumina in Dichloromethane (B109758)

| Alumina pH | Time for Complete Reaction | Yield (%) |

| 4.5 | 5h 30min | \multirow{3}{*}{55} |

| 7.0 | 1h 35min | |

| 9.5 | 1h | |

| Data sourced from a study on the aerobic oxidation of various benzoins. arkat-usa.org |

The proposed mechanism for alumina-catalyzed aerobic oxidation suggests the formation of an anionic intermediate that further reacts with molecular oxygen. arkat-usa.org The electron-donating methyl groups in this compound can slightly retard the reaction rate compared to unsubstituted benzoin (B196080). arkat-usa.org

Metal-Catalyzed Oxidation:

While alumina provides a metal-free catalytic option, various metal-based reagents have historically been used for the oxidation of benzoins. These include copper sulfate (B86663) in pyridine, thallium nitrate, and bismuth oxide. arkat-usa.orgdss.go.th However, many of these methods involve toxic metals, leading to waste disposal issues. arkat-usa.org Transition metals are known to be efficient catalysts for redox reactions, and their reactions with dioxygen are not spin-restricted, which can facilitate oxidation processes that are otherwise kinetically limited. nih.gov

Photochemical Oxidation Mechanisms

Photochemical oxidation represents another pathway for the transformation of organic compounds. This process involves the degradation of a substance through the combined action of light and oxygen. wikipedia.org The mechanism often begins with the formation of free radicals on the molecule, which then react with oxygen in a chain reaction. wikipedia.org For many organic molecules, the general autoxidation mechanism, which is an autocatalytic process generating increasing numbers of radicals and reactive oxygen species, provides a reasonable approximation of the underlying chemistry. wikipedia.org

In the context of related compounds, photochemical oxidation can be sensitized by other molecules. For instance, the photooxidation of dibenzothiophene (B1670422) and 4,6-dimethyldibenzothiophene (B75733) can be sensitized by N-methylquinolinium tetrafluoroborate, proceeding via a photoinduced electron transfer mechanism. nih.govutah.edu This process involves the formation of a radical anion of oxygen (O₂⁻) which acts as an oxidizing agent. nih.govutah.edu While specific studies on the detailed photochemical oxidation mechanism of this compound are not prevalent in the provided search results, the general principles of photooxidation, including the generation of radical intermediates and the involvement of reactive oxygen species, would likely apply. wikipedia.orgnih.govutah.edu

Investigation of Intermediate Species in Oxidation Processes

In broader oxidation studies of similar compounds, the formation of radical intermediates is a common feature. For example, in the photochemical oxidation of other aromatic compounds, transient species like neutral radicals and superoxide (B77818) radical anions have been identified through techniques such as time-resolved transient absorption measurement and ESR experiments. nih.gov While not specifically detailed for this compound in the provided results, it is plausible that radical intermediates also play a role in its oxidation, particularly under photochemical conditions.

Reduction Reactions of this compound

The reduction of α-dicarbonyl compounds and α-hydroxy ketones is a fundamental transformation in organic chemistry. 4,4'-Dimethylbenzil can be reduced to form this compound. kyoto-u.ac.jp For instance, the reduction of 4,4'-dimethoxybenzil (B72200) to 4,4'-dimethoxybenzoin has been achieved, although the yield was reported to be low, likely due to the retarding effect of the electron-donating methoxy (B1213986) groups on the silicon hydride reduction. kyoto-u.ac.jp A similar effect might be anticipated for the reduction of 4,4'-Dimethylbenzil due to the presence of the electron-donating methyl groups. kyoto-u.ac.jp

The reduction of this compound itself can lead to the formation of the corresponding diol, 1,2-di-p-tolylethane-1,2-diol. This transformation can be accomplished using reducing agents such as lithium aluminum hydride. osti.gov

Stereoselective Reduction Strategies

The stereoselective reduction of ketones is a fundamental transformation in organic synthesis, yielding chiral alcohols that are valuable building blocks. In the context of this compound, which possesses a ketone functional group, stereoselective reduction aims to produce specific stereoisomers of the corresponding 1,2-diol, 4,4'-dimethylhydrobenzoin.

Strategies for achieving stereoselectivity in the reduction of ketones often involve the use of chiral reducing agents or catalysts. While specific studies focusing exclusively on the stereoselective reduction of this compound are not extensively detailed in the provided results, general principles of ketone reduction can be applied. For instance, the reduction of cyclopentanones using sodium borohydride (B1222165) (NaBH₄) has been shown to be influenced by the presence of ceric chloride (CeCl₃), which can alter the stereochemical outcome of the reaction. scielo.br Such methodologies could potentially be adapted to control the stereochemistry of the reduction of this compound.

A reaction is considered stereoselective when one stereoisomer is predominantly formed over others. researchgate.net The choice of reducing agent and reaction conditions plays a crucial role in determining the degree of stereoselectivity. For example, in the reduction of 4-t-butylcyclohexanone, the axial or equatorial attack of the hydride reagent leads to the formation of different stereoisomers. researchgate.net

Hydrogenation and Transfer Hydrogenation Applications

Hydrogenation and transfer hydrogenation are widely employed methods for the reduction of ketones to alcohols. Asymmetric hydrogenation, in particular, is a powerful technique for introducing chirality with high enantioselectivity. ethz.ch

Hydrogenation:

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst. organic-chemistry.org For the reduction of ketones, ruthenium-based catalysts, such as those derived from BINAP ligands, have shown high activity and enantioselectivity. ethz.ch The efficiency of these reactions can be influenced by various parameters, including the choice of metal, ligand, solvent, temperature, and hydrogen pressure. ethz.ch For instance, the hydrogenation of various benzoic acid derivatives has been successfully achieved using a Pt/TiO₂ catalyst under mild conditions. nih.gov

A study on the reduction of this compound reported a 77% yield when the reaction was carried out at 105 °C for 12 hours. nbu.ac.in

Transfer Hydrogenation:

Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule instead. Common hydrogen sources include formic acid, isopropanol, and Hantzsch esters. kanto.co.jpwebofproceedings.orgorganic-chemistry.org Ruthenium catalysts are also prominent in transfer hydrogenation reactions. kanto.co.jpwebofproceedings.org For example, a ruthenium catalyst with a 2,2′-bibenzimidazole ligand has been shown to be effective for the transfer hydrogenation of various ketones in 2-propanol. webofproceedings.org These reactions often exhibit good functional group tolerance and can provide high yields of the corresponding alcohols. webofproceedings.org The development of modified ruthenium catalysts continues to improve the efficiency and enantioselectivity of asymmetric transfer hydrogenation. kanto.co.jp

Table 1: Selected Applications of Hydrogenation and Transfer Hydrogenation

| Reaction Type | Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | This compound | - | 4,4'-Dimethylhydrobenzoin | 77% | nbu.ac.in |

| Transfer Hydrogenation | Various Ketones | [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | Secondary Alcohols | Good to Excellent | webofproceedings.org |

| Asymmetric Hydrogenation | Ketones | Ru(BINAP) complexes | Chiral Alcohols | High enantioselectivity | ethz.ch |

| Hydrogenation | Benzoic Acid Derivatives | Pt/TiO₂ | Cyclohexanecarboxylic Acid Derivatives | High | nih.gov |

Rearrangement Reactions Involving this compound

Pinacol (B44631) Rearrangement and Related Transformations

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone (a pinacolone). chemicalbook.commasterorganicchemistry.comlibretexts.org This transformation involves the migration of a group (alkyl or aryl) from one carbon of the diol to the adjacent carbon, which bears a carbocation intermediate. masterorganicchemistry.comspcmc.ac.in The diol precursor for such a rearrangement can be synthesized from ketones like this compound. For example, treatment of this compound with a Grignard reagent can produce a 1,2-diol that is a suitable substrate for the pinacol rearrangement. osti.gov

The general mechanism proceeds through several key steps:

Protonation of one of the hydroxyl groups by an acid. chemicalbook.commasterorganicchemistry.com

Loss of a water molecule to form a carbocation. chemicalbook.commasterorganicchemistry.com

A 1,2-migration of an alkyl or aryl group to the positively charged carbon. chemicalbook.commasterorganicchemistry.com

Deprotonation to yield the final ketone product. chemicalbook.com

This rearrangement is regioselective, with the migration of the group that leads to the more stable carbocation being favored. chemicalbook.com The pinacol rearrangement can also lead to ring expansion or contraction in cyclic systems. masterorganicchemistry.comlibretexts.org

Mechanistic Insights into Carbon Skeleton Rearrangements

The pinacol rearrangement is a prime example of a carbon skeleton rearrangement. Mechanistic studies have shown that the rearrangement is strictly intramolecular. spcmc.ac.in The migratory aptitude of different groups has been a subject of extensive study. In unsymmetrical diols, the group that can better stabilize a positive charge is generally the one that migrates.

The formation of the carbocation intermediate is a critical step, and its stability dictates the course of the reaction. masterorganicchemistry.com The rearrangement itself proceeds to form a resonance-stabilized carbocation, which is essentially the protonated form of the final ketone product. masterorganicchemistry.com While early mechanisms proposed cyclopropane (B1198618) intermediates, this was later disproven for aryl migrations. osti.gov The currently accepted mechanism involves the formation of a carbocation followed by a 1,2-shift. chemicalbook.commasterorganicchemistry.com

Photochemical Reactivity of this compound

Excited State Dynamics and Photophysical Processes

The absorption of light by a molecule promotes it to an electronically excited state. researchoutreach.org The subsequent processes that the excited molecule undergoes are collectively known as photophysical and photochemical processes. beilstein-journals.orguomustansiriyah.edu.iq Photophysical processes involve the molecule returning to its ground state through non-reactive pathways such as fluorescence, phosphorescence, and internal conversion. beilstein-journals.orguomustansiriyah.edu.iqresearchgate.net Photochemical reactions, on the other hand, involve the formation of new chemical species from the excited state. researchoutreach.orgnsf.gov

The study of excited-state dynamics involves understanding the timescales and pathways of these deactivation processes, which can occur on the femtosecond timescale. researchoutreach.orgrsc.orgunige.ch For a molecule like this compound, which contains a carbonyl chromophore, irradiation with UV light can lead to the population of an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). oup.com

The reactivity of the excited state can be significantly different from the ground state. researchoutreach.org For instance, photoexcited ketones can abstract hydrogen atoms or participate in electron transfer reactions. nsf.govoup.com The specific pathways and efficiencies of these processes are influenced by the molecular structure and the surrounding environment. unige.ch Computational methods like Density Functional Theory (DFT) can be used to model the electronic transitions and behavior of molecules in their excited states. The analysis of nonadiabatic molecular dynamics (NAMD) can also provide insights into the complex processes occurring in excited states. nih.gov

The photochemical reactivity of a molecule can be controlled by using a photosensitizer. rsc.org A sensitizer (B1316253) absorbs the light energy and then transfers it to the reactant molecule, initiating the photochemical reaction. uomustansiriyah.edu.iqrsc.org This approach can alter the reaction outcome compared to direct irradiation. rsc.org

Photoredox Catalysis and this compound

Photoredox catalysis is a field of photochemistry that utilizes a catalyst to facilitate chemical reactions through single-electron transfer (SET) pathways upon absorption of visible or ultraviolet light. sigmaaldrich.comwikipedia.org These catalysts, often referred to as photosensitizers, can absorb light to generate electronically excited states that are potent oxidizing or reducing agents. wikipedia.org This process allows for the activation of stable organic molecules to form reactive radical intermediates under remarkably mild conditions. sigmaaldrich.com

The power of photoredox catalysis stems from its ability to access these open-shell species through various mechanisms, including direct substrate oxidation or reduction to form radical ions, or through fragmentation induced by an initial electron transfer. sigmaaldrich.com While many modern photoredox catalysts are based on transition-metal complexes (like ruthenium or iridium) or complex organic dyes, the fundamental principle involves using light to generate reactive species that drive a chemical transformation. wikipedia.orgnsf.gov

Photoinitiators such as this compound operate on a related principle. Upon absorbing light, they undergo bond cleavage to form free radicals. escholarship.org These radicals can then engage in subsequent chemical reactions, including those that are key to photoredox catalytic cycles. Although not always employed in a catalytic cycle where the initiator is regenerated, its function as a light-induced radical generator is a core concept shared with photoredox processes. The radicals generated from this compound can initiate polymerization or participate in other radical-mediated transformations that are central to synthetic chemistry.

Photocleavage and Photoinduced Electron Transfer Processes

The primary photochemical reaction of this compound upon irradiation is its cleavage into radical species. escholarship.org This process, known as photocleavage or α-cleavage, involves the homolytic scission of the carbon-carbon single bond located between the carbonyl group and the carbon atom bearing the hydroxyl group. escholarship.org This reaction produces two distinct radical fragments: a 4-methylbenzoyl radical and a 4-methyl-α-hydroxybenzyl radical.

Mechanism of Photocleavage for this compound

| Step | Description | Resulting Species |

|---|---|---|

| 1. Photoexcitation | This compound absorbs a photon (typically UV light), promoting it to an excited state (S₁ or T₁). | Excited this compound |

| 2. α-Cleavage | The excited molecule undergoes rapid homolytic cleavage of the weak C-C bond adjacent to the carbonyl group. | 4-methylbenzoyl radical and 4-methyl-α-hydroxybenzyl radical |

This photocleavage is an example of a broader class of reactions driven by photoinduced electron transfer (PET). PET is a fundamental process where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation of one of the species. dtic.milmdpi.comanr.fr The process can be broken down into key steps: photoexcitation of a donor or acceptor, followed by the electron transfer event if the thermodynamics are favorable. mdpi.com In the case of this compound, the initial absorption of light creates an excited state, which can be viewed as a state with altered electron distribution, facilitating the bond cleavage. The resulting radical species are highly reactive and can subsequently participate in electron transfer processes with other molecules in the system. sigmaaldrich.com

Studies on related photolabile protecting groups show that irradiation with UV light, for instance at a wavelength of 365 nm, is effective in inducing such cleavage and releasing the protected molecules. researchgate.net The efficiency of these processes is critical for applications where controlled release of active species is desired.

Wavelength-Dependent Photochemical Transformations

The outcome and efficiency of photochemical reactions are often dependent on the wavelength of the incident light. mdpi.comrsc.org This phenomenon arises because the wavelength determines which electronic transition is excited and can influence the population of different reactive excited states. rsc.org Consequently, the choice of irradiation wavelength can be a critical parameter for controlling reaction pathways and selectivity. nih.gov

For many organic pollutants, phototransformation rates have been observed to decrease dramatically as the irradiation wavelength increases from the UV to the visible spectrum, with direct photolysis showing a strong dependence on wavelength. nih.gov UV light, despite being a minor component of the solar spectrum, often dominates photochemical transformations. nih.gov

In the context of photoinitiators, the relationship between the absorption spectrum and photochemical reactivity is not always straightforward. researchgate.net Research on oxime ester photoinitiators, for example, revealed that the highest reaction conversions were achieved at 405 nm, a wavelength where the molar extinction coefficient of the initiator was relatively low compared to its absorption maximum at shorter wavelengths. researchgate.net This indicates that the absorption profile of a photoinitiator does not solely dictate the most effective wavelength for a given photochemical process; the quantum yield of the reaction at different wavelengths is also a crucial factor. nih.gov The wavelength can influence the competition between different decay pathways of the excited state, such as fluorescence, intersystem crossing to a triplet state, and the desired chemical reaction. mdpi.com Therefore, a detailed analysis using methods like photochemical action plots is often necessary to identify the optimal irradiation conditions for a specific transformation involving a compound like this compound. researchgate.net

C-C Bond Formation and Cleavage Reactions Initiated by this compound

The utility of this compound as a photoinitiator is fundamentally linked to its ability to undergo C-C bond cleavage and subsequently initiate C-C bond formation.

C-C Bond Cleavage: The primary photochemical event for this compound is the homolytic cleavage (α-cleavage) of the C-C bond between the carbonyl carbon and the benzylic carbon. escholarship.org

Initiating Reaction: C₁₆H₁₆O₂ (this compound) + hν → C₈H₇O• (4-methylbenzoyl radical) + C₈H₉O• (4-methyl-α-hydroxybenzyl radical)

This reaction is the cornerstone of its function, as it transforms light energy into chemical reactivity in the form of free radicals. This C-C bond scission is an intramolecular process that generates the primary radicals responsible for initiating further chemistry. escholarship.orgmdpi.com

C-C Bond Formation: The radicals generated from the photocleavage of this compound are potent initiators for C-C bond-forming reactions, most notably in free-radical polymerization. The benzoyl and hydroxybenzyl radicals can add across the double bonds of vinyl monomers, such as styrenes or acrylates. This addition creates a new C-C bond and a new radical center on the monomer unit, which then propagates the polymer chain by adding to subsequent monomers.

The process is analogous to other photoredox-mediated reactions where radicals are generated to initiate transformations. mdpi.commdpi.com For instance, in other systems, photochemically generated acyl radicals have been shown to add to alkenes to form new C-C bonds and functionalized products. mdpi.com The radicals from this compound can similarly be harnessed in a variety of organic synthesis applications beyond polymerization, wherever a free-radical initiator is required for C-C bond formation.

Summary of Initiated Reactions

| Process | Description | Role of this compound |

|---|---|---|

| C-C Bond Cleavage | The molecule itself undergoes homolytic C-C bond scission upon photoirradiation. escholarship.org | Reactant/Initiator |

| C-C Bond Formation | The resulting radical fragments add to unsaturated substrates (e.g., alkenes), creating new C-C bonds and initiating a chain reaction. | Initiator |

Derivatives and Analogs of 4,4 Dimethylbenzoin: Synthesis and Research Applications

Synthetic Strategies for Functionalized 4,4'-Dimethylbenzoin Derivatives

The functionalization of this compound can be strategically approached by modifying its aromatic rings or by derivatizing its hydroxyl and carbonyl groups. These modifications yield a diverse array of derivatives with tailored properties for various research applications.

Modification of Aromatic Rings

The two p-tolyl rings in this compound are amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic compounds. libretexts.orgmasterorganicchemistry.com The existing methyl groups on each ring are activating and ortho, para-directing, meaning they increase the rings' reactivity towards electrophiles and direct incoming substituents to the positions adjacent (ortho) and opposite (para) to themselves. msu.edu Since the para positions are already occupied by the core structure, substitution is directed to the ortho positions (2, 2', 6, 6').

Common electrophilic aromatic substitution reactions that can be applied to the this compound scaffold include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic rings, typically using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Incorporating halogen atoms such as bromine (-Br) or chlorine (-Cl) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com

Friedel-Crafts Alkylation: Attaching an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. msu.edu

Friedel-Crafts Acylation: Introducing an acyl group (-C(O)R), which creates a new ketone functionality, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. msu.edu

The substituent attached to the benzylic carbon (the -CH(OH)-C(O)-Ar group) is generally considered deactivating, which would influence the reactivity of the rings. However, the activating nature of the methyl groups is expected to be the dominant influence on the substitution pattern.

Derivatization at the Hydroxyl and Carbonyl Functionalities

The hydroxyl (-OH) and carbonyl (C=O) groups of the α-hydroxy ketone moiety are key sites for derivatization.

Reactions of the Hydroxyl Group: The secondary alcohol functionality can undergo several common reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Conversion into ethers, such as the commercially important benzoin (B196080) methyl ether (BME), which serves as a photoinitiator. jst.go.jp This is a common strategy to modify the properties of benzoin-based compounds for applications in polymer science.

Glycosylation: Reaction with activated sugar derivatives, such as tetra-O-acetyl-α-D-bromoglucose, to form O-glucosides, a strategy used to enhance water solubility and explore biological activities. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone, converting the benzoin structure to a benzil (B1666583) (1,2-dione) structure. rsc.orgwikipedia.org Common oxidizing agents for this transformation include nitric acid or copper(II) salts. nih.govwikipedia.org

Reactions of the Carbonyl Group: The ketone functionality can be modified through various reactions:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding a 1,2-diol.

Condensation Reactions: The carbonyl group can react with amines and related compounds. For example, reaction with hydroxylamine (B1172632) forms an oxime, and reaction with hydrazine (B178648) derivatives forms hydrazones. The synthesis of 2,4-dimethylbenzoylhydrazones has been reported as a route to compounds with antioxidant activity. mdpi.com

Deoxygenation: The α-hydroxyl group can be selectively removed (deoxygenated) to produce the corresponding deoxybenzoin (B349326) (a ketone). mdpi.com

Exploration of Structure-Reactivity Relationships in this compound Analogs

The relationship between the chemical structure of this compound analogs and their reactivity is a critical area of research, particularly in photochemistry and medicinal chemistry.

Benzoin and its derivatives are well-established Type I photoinitiators, which upon exposure to UV light, undergo α-cleavage (Norrish Type I reaction) to generate free radicals that can initiate polymerization. mdpi.comresearchgate.net The efficiency of this process is highly dependent on the substituents present on the aromatic rings. Introducing electron-donating groups can enhance the absorption of light at longer wavelengths and influence the quantum yield of radical formation. Conversely, electron-withdrawing groups can also modify the photochemical properties. While specific studies on this compound are limited, the methyl groups are electron-donating and are expected to influence its photoinitiator capabilities.

In the context of biological activity, structure-activity relationship (SAR) studies on related benzoin and deoxybenzoin analogs have provided valuable insights. For instance, a study on hydroxy benzoin and benzil analogs revealed how different substitution patterns on the aromatic rings impact their antioxidant, enzyme inhibition, and cytotoxic activities. nih.govresearchgate.net It was found that the position and number of hydroxyl groups on the aromatic rings were crucial for the observed biological effects.

The table below summarizes the enzyme inhibition activity of selected synthesized hydroxy benzoin analogs against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.

| Compound | Substituents | AChE Inhibition (% ± SD) at 200 µg/mL |

| 1 | 4-hydroxybenzoin | 10.15 ± 0.55 |

| 2 | 2,4-dihydroxybenzoin | 12.81 ± 0.91 |

| 3 | 3,4-dihydroxybenzoin | 18.52 ± 0.47 |

| 4 | 4-hydroxy-3-methoxybenzoin | 46.11 ± 0.28 |

| Galanthamine (Standard) | - | 93.42 ± 0.15 |

Data sourced from a study on hydroxy benzoin/benzil analogs. nih.gov

This data illustrates that substitutions on the aromatic ring significantly alter the biological reactivity. For example, compound 4 (an analog of vanillin-derived benzoin) showed considerably higher inhibition of AChE compared to other hydroxylated analogs, highlighting the importance of the methoxy (B1213986) group in conjunction with the hydroxyl group for this specific activity. nih.gov Such studies provide a framework for designing novel this compound analogs with targeted reactivity profiles.

Synthesis of Polymeric Materials Incorporating this compound Moieties

The incorporation of benzoin structures into polymeric materials is an active area of research, primarily driven by their utility as photoinitiators. jst.go.jp By chemically bonding the photoinitiator moiety to a polymer backbone, issues such as migration and volatility can be reduced.

One strategy involves synthesizing a functionalized benzoin derivative that contains a polymerizable group. This "photoinimer" can then be copolymerized with other monomers to integrate it into the polymer chain. For example, a hydroxyl group on a benzoin derivative could be reacted with acryloyl chloride to introduce a polymerizable acrylate (B77674) group.

Another approach is to create polymer-bound photoinitiators by reacting functionalized benzoins with reactive oligomers or polymers. jst.go.jp For instance, a benzoin derivative containing a carboxyl group could be grafted onto a polymer with hydroxyl side groups through esterification.

Furthermore, the benzoin condensation reaction itself can be used to create polymers. byjus.com The polymerization of dialdehyde (B1249045) monomers via a cyanide-catalyzed reaction can lead to the formation of poly(benzoin)s. researchgate.net Subsequent oxidation of these polymers can yield poly(benzil)s, which are redox-active materials with potential applications in energy storage. nih.gov A similar strategy could be envisioned starting from a dialdehyde analog of 4,4'-dimethylbenzaldehyde to produce polymers with the this compound or 4,4'-dimethylbenzil (B181773) repeating unit.

Spectroscopic and Computational Studies of 4,4 Dimethylbenzoin and Its Reactions

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques that can monitor reactions in real-time or detect short-lived intermediates are invaluable for unraveling complex reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about molecules in solution. nih.govrsc.org Its application in in situ reaction monitoring allows for the non-destructive, quantitative analysis of reacting mixtures over time, providing insights into kinetics and mechanisms. nih.govuib.no Techniques like stopped-flow NMR, where reactants are mixed and then halted within the spectrometer, enable the tracking of species concentration changes from the very beginning of a reaction. rsc.orguib.no

For reactions involving 4,4'-dimethylbenzoin, such as its oxidation or its role in polymerization, ¹H and ¹³C NMR spectroscopy can track the disappearance of reactant signals and the appearance of product signals. This provides direct evidence for the proposed transformations. Furthermore, specialized NMR techniques, including those adapted for photochemical reactions using LED illumination within the NMR tube, can be employed to study the light-induced reactions of this compound. fu-berlin.de By monitoring the reaction progress under actual conditions, it is possible to identify and characterize reaction intermediates that may accumulate to detectable concentrations, offering a more complete picture of the reaction mechanism. nih.govfu-berlin.de The use of various nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P, depending on the specific reaction, makes NMR a versatile tool for mechanistic analysis. nih.gov

| NMR Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Changes in proton environments, quantitative analysis of species. | Monitors conversion of aromatic and benzylic protons during reactions. |

| ¹³C NMR | Changes in the carbon skeleton, detection of intermediates. | Tracks changes at the carbonyl and hydroxyl-bearing carbons. |

| In Situ Illumination NMR | Monitoring of photochemical reaction progress and intermediates. fu-berlin.de | Elucidates the mechanism of photo-initiation or photocleavage. |

| Stopped-Flow NMR | Captures early stages of fast reactions. rsc.org | Identifies transient intermediates in rapid oxidation or reduction reactions. |

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. microbenotes.comsci-hub.se It is a simple, cost-effective, and non-destructive method widely used for quantitative analysis and for studying reaction kinetics. microbenotes.comsci-hub.se According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it an ideal technique for monitoring concentration changes over time. thermofisher.com

The aromatic rings and the carbonyl group in this compound constitute a chromophore that absorbs in the UV region. Any reaction that alters this chromophoric system, such as oxidation of the benzoin (B196080) moiety or its participation in polymerization, will lead to a change in the UV/Vis spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, one can determine the rate of the reaction. thermofisher.com This allows for the determination of reaction orders and rate constants. Kinetic studies using UV/Vis spectroscopy are crucial for understanding how factors like catalyst concentration or solvent affect the reaction mechanism. thermofisher.comnih.gov

Many of the applications of benzoin derivatives, including this compound, are in photochemistry, where they act as photoinitiators. These photochemical reactions occur on extremely fast timescales (femtoseconds to microseconds) and involve short-lived, high-energy intermediates like excited states and radicals. d-nb.info Time-resolved spectroscopy is essential for observing these transient species directly. unipr.itnih.gov

In a typical time-resolved experiment, a "pump" laser pulse excites the molecule (e.g., this compound), initiating the photochemical process. A second, delayed "probe" pulse then measures the spectroscopic properties (e.g., absorption or emission) of the species present at that specific time delay. d-nb.info By varying the delay between the pump and probe pulses, one can map the evolution of the transient species. d-nb.infonih.gov Techniques like time-resolved transient absorption spectroscopy can track the formation and decay of the excited singlet and triplet states of this compound and the subsequent radical intermediates formed upon α-cleavage. This provides critical data on the lifetimes of excited states and the kinetics of radical formation, which are central to understanding its efficiency as a photoinitiator. d-nb.infochemrxiv.org

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. solubilityofthings.comspectroscopyonline.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org Since different bonds vibrate at characteristic frequencies, the resulting IR spectrum serves as a unique molecular "fingerprint". solubilityofthings.comlibretexts.org

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structures, properties, and reaction pathways that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. columbia.edu It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying large molecules and complex reaction systems. columbia.edumdpi.com DFT can be used to calculate molecular geometries, energies, and other properties, providing a deep understanding of reaction mechanisms. pku.edu.cndergipark.org.tr

In the study of this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, helping to predict the most likely mechanistic pathway. dergipark.org.tr

Characterize Transition States: DFT can optimize the geometry of transition states, the high-energy structures that connect reactants and intermediates. Analyzing the vibrational frequencies of a calculated transition state confirms its identity and provides insight into the key bond-making and bond-breaking events occurring during this critical step of the reaction. pku.edu.cn

Simulate Spectra: DFT can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. kuleuven.be Comparing these computed spectra with experimental data can help to confirm the structure of proposed intermediates or products.

For photochemical reactions of this compound, time-dependent DFT (TD-DFT) can be used to calculate excited-state energies and properties, helping to rationalize the observed photochemical behavior. By combining DFT calculations with experimental data from advanced spectroscopy, a highly detailed and robust understanding of the reaction mechanisms of this compound can be achieved.

| DFT Application | Calculated Property | Mechanistic Insight |

|---|---|---|

| Geometry Optimization | Optimized structures of reactants, intermediates, products. | Provides stable 3D structures and bond lengths/angles. |

| Transition State Search | Geometry and energy of transition states. pku.edu.cn | Identifies the energy barrier for a reaction step and the nature of the critical bond changes. |

| Frequency Calculation | Vibrational frequencies (IR spectra), zero-point energies. | Confirms minima and transition states; allows comparison with experimental IR spectra. kuleuven.be |

| TD-DFT | Excited state energies (UV/Vis spectra). | Helps understand photochemical excitation and subsequent pathways. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the time-evolution of molecular systems. For this compound, MD simulations, particularly using reactive force fields (ReaxFF), can provide significant insights into its reaction mechanisms. nsf.gov This methodology models the breaking and forming of chemical bonds dynamically, enabling the discovery of complex reaction pathways without prior assumptions about the mechanism. nsf.gov

Reactive MD simulations can be employed to explore thermally or mechanically induced reactions. nsf.gov For instance, simulating the system at various temperatures could reveal decomposition pathways, while simulations under shear stress could identify mechanochemically activated reaction channels. nsf.gov Advanced techniques such as metadynamics, artificial force-induced reaction (AFIR), and transition interface sampling can be combined with MD to more efficiently overcome energy barriers and explore rare events, which is crucial for mapping out a comprehensive reaction network. nih.govresearchgate.net The combined MD and coordinate driving (MD/CD) method is another powerful, automated approach for searching complex reaction pathways. rsc.org

While specific, published MD simulation studies focusing exclusively on the reaction pathways of this compound are not extensively detailed in available literature, the application of these established computational tools holds the potential to elucidate its synthesis, polymerization, or degradation mechanisms. Such simulations can track the trajectories of individual atoms, identify transient intermediates, and calculate the probabilities of different reaction channels, offering a level of detail that is often inaccessible through experimental means alone. nsf.govnih.gov

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Investigated Phenomenon | Potential Insights |

| Reactive MD (ReaxFF) | Thermal Decomposition | Identification of primary bond scission events, intermediate species, and final products. |

| Ab Initio MD | Solvated Reaction Dynamics (e.g., in water) | Role of solvent molecules in stabilizing transition states or acting as proton shuttles. researchgate.net |

| AFIR / Metadynamics | Benzoin Condensation (Synthesis) | Mapping the energy landscape, identifying the transition state for C-C bond formation. nih.gov |

| Shear-induced MD | Mechanochemical Reactions | Discovery of reaction pathways activated by mechanical stress, distinct from thermal pathways. nsf.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic electronic properties of molecules like this compound. aspbs.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which are directly linked to chemical reactivity. researchgate.netmdpi.com

Key parameters obtained from these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential (ESP): Calculations can map the electron density, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. An ESP map visually identifies sites prone to electrophilic or nucleophilic attack. researchgate.net For this compound, this would highlight the reactivity of the carbonyl oxygen and the hydroxyl group.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom in the molecule, quantifying the effects of electronegativity and induction. researchgate.net

By calculating these properties, researchers can predict how this compound will behave in various chemical environments. For example, the calculations can help understand its role as a photoinitiator in polymerization reactions or its susceptibility to oxidation or reduction. beilstein-journals.org These theoretical predictions provide a basis for designing experiments and interpreting their outcomes. aspbs.comarxiv.org

Table 2: Typical Data from Quantum Chemical Calculations for an Organic Molecule

| Calculated Property | Significance for Reactivity Prediction |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Provides information on the overall polarity of the molecule. researchgate.net |

| Molecular Electrostatic Potential | Identifies sites for nucleophilic and electrophilic attack. researchgate.net |

| Mulliken Atomic Charges | Quantifies the electron distribution among atoms in the molecule. researchgate.net |

Computational Analysis of Steric and Electronic Effects on Reactivity

The reactivity of a molecule is governed by a combination of electronic and steric factors. wikipedia.org Computational chemistry provides powerful methods to dissect and quantify these intertwined effects for this compound. mdpi.comresearchgate.net

Electronic Effects: The two methyl groups (-CH₃) on this compound are located at the para positions of the phenyl rings. These groups are weakly electron-donating through an inductive effect. Quantum chemical calculations can precisely model how this electron donation influences the electron density distribution across the entire molecule. cam.ac.uk This increased electron density on the aromatic rings can affect the reactivity of the adjacent carbonyl (C=O) and hydroxyl (-OH) functional groups. For instance, it might modulate the acidity of the hydroxyl proton or the electrophilicity of the carbonyl carbon. Computational studies can quantify these changes by calculating parameters like pKa or atomic charges and comparing them to unsubstituted benzoin. nih.gov

Steric Effects: Steric effects arise from the spatial arrangement of atoms. wikipedia.org The methyl groups, along with the two phenyl rings, create a specific three-dimensional structure that can hinder the approach of reactants to the reactive centers of the molecule. Computational models can calculate the steric hindrance around the reactive sites. By analyzing the transition state structures for potential reactions, chemists can determine if steric clash increases the activation energy, thereby slowing the reaction rate. nih.gov This is particularly relevant in reactions involving bulky reagents or in processes where a specific orientation is required for the reaction to proceed.

Applications of 4,4 Dimethylbenzoin in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Multi-Step Organic Transformations

In the architecture of multi-step synthesis, an intermediate is a compound that is formed in one step and consumed in the next to generate the desired product. nih.gov 4,4'-Dimethylbenzoin exemplifies this role, primarily through the reactivity of its α-hydroxy ketone functional group. A key transformation is its oxidation to the corresponding α-diketone, 4,4'-dimethylbenzil (B181773). fishersci.se This reaction is significant because α-dicarbonyl compounds like 4,4'-dimethylbenzil are important precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials. fishersci.se

For instance, the resulting 1,2-diketone can undergo condensation reactions with amines. Research on the closely related benzoin (B196080) has shown it can be oxidized and then condensed with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) in a one-pot, tandem process to yield highly substituted imidazole (B134444) derivatives. ereztech.com This highlights how a straightforward oxidation of this compound can prepare it for subsequent, complexity-building reactions, making it a crucial link in a synthetic chain. ereztech.comontosight.ai The methyl groups on the phenyl rings of this compound can also influence reaction rates and solubility compared to its parent compound, benzoin. fishersci.se

Utilization in the Construction of Complex Molecular Architectures

The creation of complex molecular architectures from simpler, readily available starting materials is a central goal of modern organic synthesis. wikipedia.orgwikipedia.org Site-selective functionalization and the efficient assembly of molecular frameworks are key challenges in this endeavor. fishersci.at While not a complex molecule itself, this compound serves as a foundational component for building more intricate structures.

Its utility shines after its conversion to 4,4'-dimethylbenzil. This α-diketone is a classic building block for synthesizing complex heterocyclic systems. For example, it can react with diamines to form quinoxalines or with aldehydes and ammonia (B1221849) sources to create polysubstituted imidazoles. ereztech.comfishersci.at These reactions are powerful because they rapidly generate complex, polycyclic, and heteroaromatic structures from a relatively simple precursor. Modern synthetic strategies, including chemoenzymatic cascades and multicomponent reactions, increasingly rely on such efficient transformations to access novel, biologically active compounds. wikipedia.orgfragranceu.comontosight.ai The structural rigidity and defined stereochemistry of the products derived from this compound can be valuable in fields like drug discovery and materials science. wikipedia.org

Relevance in Sustainable and Green Chemistry Methodologies

Green and sustainable chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. fishersci.canih.gov This involves prioritizing energy efficiency, using renewable feedstocks, employing safer solvents, and utilizing catalysis to reduce waste. nih.gov this compound has found relevance in this area, particularly in the development of cleaner catalytic and photochemical processes.

Solvent-Free and Catalytic Processes

A significant advancement in the green oxidation of benzoins involves using a heterogeneous catalyst with air as the oxidant. Specifically, the oxidation of this compound to 4,4'-dimethylbenzil has been successfully achieved using alumina (B75360) (Al₂O₃) as a catalyst in dichloromethane (B109758) or even under solvent-free conditions. fishersci.se This method is environmentally friendly as it replaces hazardous heavy metal oxidants (like copper(II) or nitric acid) with a reusable solid catalyst and air. fishersci.se

The reaction rate is influenced by the electronic properties of the benzoin derivative. In a comparative study, this compound was observed to react more slowly than benzoin or 4,4'-dichlorobenzoin. This is attributed to the electron-donating effect (+I) of the methyl groups, which stabilizes the enediolate anion intermediate, retarding a key proton abstraction step in the proposed mechanism. fishersci.se Despite the slower rate, the process remains highly chemoselective and efficient.

Table 1: Alumina-Catalyzed Air Oxidation of Various Benzoins fishersci.se

| Starting Material | Product | Reaction Time (CH₂Cl₂) | Yield (CH₂Cl₂) |

| Benzoin | Benzil (B1666583) | 55 min | 85% |

| This compound | 4,4'-Dimethylbenzil | 15 h | 75% |

| Anisoin | Anisil | 24 h | 65% |

| 4,4'-Dichlorobenzoin | 4,4'-Dichlorobenzil | 30 min | 80% |

| Furoin | Furil | 20 min | 80% |

Photochemical Processes in Continuous Flow Systems

Photochemistry, which uses light to drive chemical reactions, is inherently a green technique because light is a non-polluting reagent. uni.lufishersci.ie When combined with continuous flow technology, its advantages are magnified. ontosight.ai Flow photochemistry allows for uniform irradiation of reactants, precise control over temperature and residence time, and enhanced safety by illuminating only small volumes at a time. ontosight.aiwikipedia.org This leads to higher efficiency, better scalability, and a reduction in side products compared to traditional batch methods. fishersci.ie

Benzoin and its derivatives, including this compound, are photosensitive molecules, making them ideal candidates for such processes. The pinacol (B44631) formation of benzophenone, a structurally related ketone, is a model reaction used to demonstrate the effectiveness of microreactors in photochemical synthesis. uni.lu These systems are efficient at overcoming the limitations of light penetration in optically thick solutions and minimize the decomposition of products from over-irradiation. uni.luwikipedia.org The application of continuous flow photochemistry to this compound would enable cleaner and more controlled transformations, aligning perfectly with the principles of sustainable chemical manufacturing. fishersci.ie

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 4,4'-Dimethylbenzoin Transformations

The transformation of this compound, particularly its oxidation to the corresponding α-dicarbonyl compound, 4,4'-dimethylbenzil (B181773), is a reaction of significant synthetic utility. Future research is increasingly focused on the development of novel catalytic systems that are not only efficient but also environmentally benign and economically viable.

One promising area of research involves the use of heterogeneous catalysts. For instance, the use of commercially available aluminum oxide (alumina) as a solid catalyst for the aerobic oxidation of benzoins represents a move towards greener chemistry. arkat-usa.org This method avoids the use of toxic and expensive metal-based oxidizing agents. arkat-usa.org Research has shown that alumina (B75360) can effectively catalyze the chemoselective air oxidation of benzoins to benzils. arkat-usa.org The reaction is believed to proceed through an anionic intermediate, with the efficiency influenced by the basicity of the alumina and the polarity of the solvent. arkat-usa.org A study noted that the oxidation of this compound was slower than benzoin (B196080), an effect attributed to the electron-donating methyl groups which stabilize the enediolate anion intermediate. arkat-usa.org

Further exploration could focus on:

Optimizing Heterogeneous Catalysts: Investigating other solid supports and metal oxide catalysts, such as nano-MgO, which has also been shown to be effective for benzoin oxidation. tandfonline.com

Photocatalysis: Developing light-driven catalytic systems for the transformation of this compound, which could offer mild reaction conditions and unique selectivity.

Biocatalysis: Employing enzymes to catalyze transformations of this compound, a strategy that could provide high chemo-, regio-, and enantioselectivity under environmentally friendly conditions.

A comparative table of catalytic systems for benzoin oxidation is presented below.

| Catalyst System | Oxidant | Key Advantages | Research Findings |

| Alumina (Al₂O₃) | Air (O₂) | Environmentally friendly, economical, chemoselective, avoids toxic metals. arkat-usa.org | Effective for oxidizing various benzoins; reaction rate is influenced by catalyst basicity and electronic effects of substituents. arkat-usa.org |

| Manganese Dioxide (MnO₂)/Al₂O₃ | - | Heterogeneous, reusable. | Kinetics studies suggest the rate-controlling step is the removal of the α-hydrogen. researchgate.net |

| Trichlorooxyvanadium (VOCl₃) | Oxygen (O₂) | Efficient for α-dicarbonyl synthesis. tandfonline.com | Catalyzes aerobic oxidation of α-hydroxycarbonyls. tandfonline.com |

| HKUST-1 (Copper-based MOF) | Hydrogen Peroxide (H₂O₂) | Mild conditions. mdpi.com | Catalyzes oxidation, but can lead to cleavage products like benzoic acid depending on oxidant concentration. mdpi.com |

Development of Asymmetric Synthesis Methodologies Involving this compound

This compound is a chiral molecule, existing as (R) and (S) enantiomers. wikipedia.org The development of synthetic methods to produce enantiomerically pure forms of this compound is a significant and ongoing challenge in organic chemistry. Such optically active α-hydroxy ketones are valuable building blocks for the synthesis of a wide array of biologically active molecules. acs.org

Future research in this area is likely to concentrate on two main strategies:

Asymmetric Synthesis of this compound: This involves the development of catalytic asymmetric versions of the benzoin condensation. While the classic benzoin condensation yields a racemic mixture, modern approaches using chiral N-heterocyclic carbenes (NHCs) as catalysts have shown promise in producing enantiomerically enriched benzoins. pnas.org Research could focus on designing and screening new chiral catalysts specifically tailored for the condensation of p-tolualdehyde to yield enantiopure this compound.

Dynamic Kinetic Resolution (DKR) of this compound: DKR is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.orgdiva-portal.org For α-hydroxy ketones like this compound, this typically involves the enzymatic acylation of the hydroxyl group, coupled with a metal-catalyzed racemization of the starting material. acs.org A highly efficient DKR of aromatic α-hydroxy ketones has been achieved using a ruthenium complex for racemization in concert with a lipase (B570770) for kinetic resolution at room temperature. acs.orgdiva-portal.org Future work could adapt and optimize these DKR protocols specifically for this compound.

| Asymmetric Strategy | Description | Key Research Goal for this compound |

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to stereoselectively form one enantiomer from prochiral starting materials. pnas.org | Design of a chiral N-heterocyclic carbene (NHC) catalyst for the enantioselective benzoin condensation of p-tolualdehyde. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer. acs.org | Application and optimization of Ruthenium/Lipase DKR systems for the efficient production of enantiopure this compound derivatives. acs.orgdiva-portal.org |

Investigation of this compound in Material Science and Polymer Chemistry Applications

Benzoin and its derivatives have found significant applications in polymer chemistry, most notably as photoinitiators for free-radical polymerization. city.ac.ukresearchgate.netkpi.ua Upon exposure to UV light, these molecules undergo α-cleavage (a Norrish Type I reaction) to generate free radicals that initiate the polymerization of monomers, such as acrylates. kpi.ua

The structural characteristics of this compound make it a prime candidate for further investigation in this field. The presence of electron-donating methyl groups at the 4 and 4' positions could influence its photochemical properties and initiating efficiency. city.ac.uk Emerging trends in this area include:

Polymeric Photoinitiators: Incorporating the this compound moiety into a polymer backbone or as a pendant group. city.ac.ukkpi.ua This approach can reduce the migration of the initiator from the cured polymer, which is a critical issue in applications like food packaging and biomedical devices. Research has shown that incorporating benzoin derivatives into a polymeric system can enhance their initiation efficiency. city.ac.uk

Water-Soluble Photoinitiators: Modifying the structure of this compound to enhance its solubility in water. This is particularly relevant for the fabrication of hydrogels for biomedical applications via photopolymerization in aqueous media. acs.org

Degassing Agent in Powder Coatings: Benzoin itself is widely used as a degassing agent in powder coating formulations to prevent surface defects. wikipedia.org The potential of this compound as an alternative or improved degassing agent warrants investigation, as its different melting point and volatility could offer advantages in specific formulations.

Advanced Computational Modeling for Predictive Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical behavior. nih.govacs.org For this compound, advanced computational modeling offers a pathway to a deeper, predictive understanding of its reactivity and properties.

Future research directions in this domain include:

Mechanistic Elucidation of Catalytic Transformations: While the alumina-catalyzed oxidation of benzoins is proposed to proceed via an anionic intermediate, the exact mechanism is not fully understood. arkat-usa.org DFT calculations could be employed to model the potential energy surface, identify transition states, and clarify the role of the catalyst surface in the reaction. nih.govacs.org This would aid in the rational design of more efficient catalysts.

Predicting Stereoselectivity in Asymmetric Synthesis: Computational modeling can be used to predict the outcomes of asymmetric reactions. pnas.org For the asymmetric benzoin condensation, DFT and other methods can model the transition states involving the chiral catalyst and the substrates, helping to rationalize the origin of enantioselectivity and guide the development of new, more effective catalysts. pnas.org

Modeling Photochemical Properties: The behavior of this compound as a photoinitiator can be investigated using computational tools. Methods like Time-Dependent DFT (TD-DFT) can predict the UV absorption spectrum and model the excited-state processes that lead to radical formation, providing insights into its initiation efficiency.

Rationalizing Reactivity: Computational studies can provide a deep understanding of how substituents affect reactivity. For example, DFT has been used to study the cyanide-catalyzed benzoin condensation, revealing intricate details about the reaction pathways and the rate-determining steps. nih.govacs.org Similar studies on this compound can precisely quantify the electronic effect of the methyl groups on its various chemical transformations.

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. nih.govacs.org | Elucidate the mechanism of alumina-catalyzed oxidation; understand the origin of stereoselectivity in asymmetric synthesis. arkat-usa.orgpnas.org |

| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra and excited states. | Predict photochemical properties and efficiency as a photoinitiator. |

| Integrated MO + MO (IMOMO/ONIOM) | Modeling large catalytic systems by treating different parts with different levels of theory. pnas.org | Accurately predict enantiomeric excess in asymmetric catalysis involving complex chiral catalysts. pnas.org |

常见问题

Basic Questions

Q. What are the established synthetic routes for 4,4'-Dimethylbenzoin, and how can researchers validate product purity?

- Methodological Answer : The synthesis of this compound typically involves benzoin condensation of 4-methylbenzaldehyde derivatives under basic or catalytic conditions. Validation includes comparing the observed melting point (73–75°C) to literature values and analyzing spectral data (e.g., IR absorption at 1673 cm⁻¹ for carbonyl groups and NMR signals at δ 2.28–2.35 ppm for methyl groups). Cross-referencing with CAS RN 1218-89-9 ensures chemical identity .